molecular formula C12H14Cl2N2O B11760020 (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride

(Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride

Cat. No.: B11760020
M. Wt: 273.15 g/mol
InChI Key: ODVRMEKYHQZMBA-LFIBNONCSA-N
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Description

(Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chlorophenyl group, a dimethyl-oxobutane moiety, and a carbohydrazonoyl chloride group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride typically involves the reaction of 4-chlorophenylhydrazine with 3,3-dimethyl-2-oxobutanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl bromide
  • (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl iodide
  • (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl fluoride

Uniqueness

Compared to its analogs, (Z)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanecarbohydrazonoyl chloride exhibits unique reactivity due to the presence of the chloride group. This makes it more suitable for certain substitution reactions and enhances its stability under various conditions .

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

(1E)-N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride

InChI

InChI=1S/C12H14Cl2N2O/c1-12(2,3)10(17)11(14)16-15-9-6-4-8(13)5-7-9/h4-7,15H,1-3H3/b16-11+

InChI Key

ODVRMEKYHQZMBA-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl

Canonical SMILES

CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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